molecular formula C8H4Cl3NO2S2 B14282833 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide CAS No. 133831-60-4

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide

Katalognummer: B14282833
CAS-Nummer: 133831-60-4
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: UHNQUTIDBBWUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is an organic compound with the molecular formula C8H4Cl3NO2S2 It is characterized by the presence of a trichlorovinyl group and a nitrophenyl disulfide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with trichlorovinyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichlorovinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,2-Trichlorovinyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets. The compound can undergo bioactivation through glutathione conjugation, forming reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dichlorovinyl 2-nitrophenyl disulfide
  • 1,2,3,4,4-Pentachloro-1:3-butadienyl 2-nitrophenyl disulfide

Uniqueness

1,2,2-Trichlorovinyl 2-nitrophenyl disulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

133831-60-4

Molekularformel

C8H4Cl3NO2S2

Molekulargewicht

316.6 g/mol

IUPAC-Name

1-nitro-2-(1,2,2-trichloroethenyldisulfanyl)benzene

InChI

InChI=1S/C8H4Cl3NO2S2/c9-7(10)8(11)16-15-6-4-2-1-3-5(6)12(13)14/h1-4H

InChI-Schlüssel

UHNQUTIDBBWUSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC(=C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.